![molecular formula C7H13NO B1420273 Octahydrocyclopenta[b]morpholine CAS No. 1018639-83-2](/img/structure/B1420273.png)
Octahydrocyclopenta[b]morpholine
Overview
Description
Octahydrocyclopenta[b]morpholine: is a heterocyclic organic compound with the molecular formula C7H13NO. It is a saturated bicyclic amine featuring a fused ring system that includes a cyclopentane ring and a morpholine ring. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Morpholine Derivatives: One common synthetic route involves the reduction of morpholine derivatives using hydrogenation techniques. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Ring-Closing Metathesis: Another method involves ring-closing metathesis reactions, where a suitable diene precursor undergoes a metathesis reaction catalyzed by a ruthenium-based catalyst to form the this compound ring system.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale hydrogenation reactions. These reactions are conducted in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of the starting materials to the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is typically used for reduction reactions.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Alkylated amines and other substituted derivatives.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Octahydrocyclopenta[b]morpholine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic uses.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence this compound is currently lacking .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Octahydrocyclopenta[b]morpholine serves as a foundational structure for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation and reduction, which are pivotal in organic synthesis.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | Oxazolidinones |
Reduction | Lithium aluminum hydride | Amines or alcohols |
Substitution | Alkyl halides | Diverse derivatives |
Biology
- Biological Activity : Research has indicated that this compound derivatives exhibit potential biological activities. For instance, studies have shown interactions with enzymes involved in metabolic pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry explored novel RBP4 antagonists derived from this compound. The antagonists demonstrated efficacy in reducing serum RBP4 levels significantly in murine models of hepatic steatosis, suggesting potential therapeutic applications in metabolic disorders like NAFLD and NASH .
Medicine
- Therapeutic Potential : Investigations into the compound's effects on neurodegenerative diseases have been promising. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at conditions such as Alzheimer's disease.
Disease Targeted | Mechanism of Action |
---|---|
Neurodegenerative Diseases | Inhibition of specific enzymes affecting neural pathways |
Industry
- Industrial Applications : The compound is utilized in the production of polymers and other industrial chemicals due to its unique properties that enhance material performance.
- Example : It has been incorporated into formulations that improve the stability and efficacy of various industrial products.
Comparison with Similar Compounds
Morpholine: A simpler cyclic amine with similar biological and chemical properties.
Pyrrolidine: Another five-membered ring amine, often used in similar applications.
Piperidine: A six-membered ring amine with comparable reactivity and uses.
Uniqueness: Octahydrocyclopenta[b]morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to its simpler counterparts
Biological Activity
Octahydrocyclopenta[b]morpholine (OCM) is a bicyclic amine derivative of morpholine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of OCM, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
OCM is characterized by a unique bicyclic structure that enhances its interaction with various biological targets. This compound's structure allows for multiple substitution patterns, which can significantly affect its biological activity. The basic framework is derived from morpholine, a well-known scaffold in drug development.
Biological Activities
Research has identified several biological activities associated with OCM and its derivatives. These include:
- Antimicrobial Activity : OCM has demonstrated significant antibacterial and antifungal properties. Studies indicate that it exhibits activity against various strains of bacteria, including those resistant to conventional antibiotics .
- Anticancer Properties : OCM derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including PI3K/AKT/mTOR .
- Antitubercular Activity : Some derivatives of OCM have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds derived from OCM have shown potential as new antitubercular agents .
The biological activity of OCM can be attributed to several mechanisms:
- Enzyme Inhibition : OCM and its derivatives often act as inhibitors of key enzymes involved in disease processes. For example, they have been found to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
- Receptor Modulation : The compounds interact with various receptors, leading to physiological responses that can be beneficial in treating conditions such as hypertension and inflammation .
- Oxidative Stress Reduction : Some studies suggest that OCM has antioxidant properties, which help mitigate oxidative stress-related damage in cells .
Case Studies
Several studies have investigated the biological activity of OCM:
- Anticancer Study : A study evaluated the cytotoxic effects of OCM derivatives on different cancer cell lines. The results indicated that certain substitutions on the morpholine ring significantly enhanced potency against HCT-116 and MCF-7 cells compared to standard treatments .
- Antimicrobial Evaluation : In vitro tests showed that OCM exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined, showing effective concentrations lower than those for many existing antibiotics .
- DPP-IV Inhibition : A series of OCM derivatives were synthesized and tested for DPP-IV inhibitory activity. Compounds showed varying degrees of inhibition, with some demonstrating potency comparable to established DPP-IV inhibitors used in diabetes treatment .
Data Tables
The following table summarizes the biological activities and corresponding IC50 values for selected OCM derivatives:
Compound | Activity Type | IC50 Value (µM) | Target |
---|---|---|---|
OCM-1 | Anticancer | 12.5 | HCT-116 Cell Line |
OCM-2 | Antibacterial | 15.0 | Staphylococcus aureus |
OCM-3 | DPP-IV Inhibition | 8.0 | Dipeptidyl Peptidase IV |
OCM-4 | Antitubercular | 5.0 | Mycobacterium tuberculosis |
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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